molecular formula C13H22O3 B3023926 8-Cyclopentyl-8-oxooctanoic acid CAS No. 898766-79-5

8-Cyclopentyl-8-oxooctanoic acid

Cat. No. B3023926
CAS RN: 898766-79-5
M. Wt: 226.31 g/mol
InChI Key: QVTINBMJKAORHL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex cyclic compounds is a topic of interest in several of the provided papers. For instance, a novel method for synthesizing the 8,9,10,11-tetrahydro-7H-cycloocta[de]naphthalene ring system is described, which involves the reaction of diethyl acetonedicarboxylate with 1,8-bis(bromomethyl)naphthalene . Another paper discusses the synthesis of 7-(2-hydroxy-5-oxo-1-cyclopentenyl)heptanoic acid from cyclooctanone, which is a prostanoid synthon . These methods could potentially be adapted or provide inspiration for the synthesis of 8-Cyclopentyl-8-oxooctanoic acid.

Molecular Structure Analysis

The molecular structure of cyclic compounds is crucial for their chemical behavior and potential applications. The solid-state conformation of a hybrid tripeptide containing an eight-membered cyclic beta-amino acid is studied using X-ray analysis . This research provides valuable information on the conformational stability of cyclic structures, which could be relevant when considering the molecular structure of this compound.

Chemical Reactions Analysis

Chemical reactions involving cyclic compounds are diverse and can lead to a variety of products. The [6+3] cycloaddition of pentafulvenes with 3-oxidopyrylium betaine to form 5–8 fused oxabridged cyclooctanoids is an example of the complex reactions that cyclic compounds can undergo . Additionally, the catalytic asymmetric synthesis of 8-oxabicyclooctanes by intermolecular [5+2] cycloadditions is another example of the intricate reactions that can be used to construct cyclic compounds with specific stereochemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclic compounds are influenced by their molecular structure. While the papers do not directly discuss the properties of this compound, they do provide insights into the properties of related compounds. For example, the synthesis of meso-persubstituted azepanes and oxepanes from cyclooctatetraene derivatives indicates the potential for creating polyfunctionalized C8 building blocks with specific properties .

Scientific Research Applications

Radiotracer for Liver Metabolism

8-Cyclopentadienyltricarbonyl 99mTc 8-oxooctanoic acid has been synthesized for evaluating medium-chain fatty acid metabolism in the liver. This radiotracer, prepared via a double ligand transfer reaction, exhibited stability in human serum and was metabolized in the liver primarily through beta-oxidation. Its retention in the liver was longer in CCl4-treated mice, suggesting potential in assessing impaired beta-oxidation due to liver damage. Planar imaging in rats showed accumulation in the liver, kidneys, and bladder, indicating its utility in liver metabolism studies (Lee et al., 2004).

Structural Analysis of Close-Packing

Research on cis- and trans-2-hydroxy-1-cyclooctanecarboxylic acids and trans-2-hydroxy-1-cyclooctanecarboxamide has extended our understanding of close packing in cyclooctane derivatives. These studies, through X-ray crystal structure analysis, provide insights into the hydrogen bonding and structural similarities across different cyclooctane derivatives, contributing to the fundamental understanding of molecular packing in solid states (Kălmăn et al., 2002).

Photoinitiated Synthesis of Vesicles

The aqueous photochemistry of 2-oxooctanoic acid has been explored for synthesizing double-tailed surfactant products that spontaneously assemble into vesicles. Characterization of these vesicles and their stability introduces a potential prebiotic route for synthesizing membrane components, offering insights into the origins of cellular life and the assembly of primitive cell-like structures (Griffith et al., 2014).

Pheromone Synthesis and Analysis

The synthesis of dodec-8Z-en-1-ol and tetradec-8Z-en-1-ol, derived from cyclooctene, highlights the application of 8-oxooctanoic acid derivatives in creating pheromone analogs. These compounds play a crucial role in understanding insect communication and developing methods for pest control (Odinokov et al., 2004).

Topological Analysis of Cyclooctane Derivatives

A study focusing on the molecular descriptors and topological analysis of cyclooctane derivatives emphasizes the utility of such compounds in understanding the physical and chemical properties of molecules. Through resistance distance and topological index analysis, this research contributes to the broader field of molecular design and chemical reactivity prediction (Liu & Zhang, 2021).

properties

IUPAC Name

8-cyclopentyl-8-oxooctanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O3/c14-12(11-7-5-6-8-11)9-3-1-2-4-10-13(15)16/h11H,1-10H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVTINBMJKAORHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)CCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645357
Record name 8-Cyclopentyl-8-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898766-79-5
Record name η-Oxocyclopentaneoctanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898766-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Cyclopentyl-8-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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